6-Bromo-7-methoxyfuro[3,2-c]pyridine
Description
Empirical Formula and Molecular Weight Determination
The empirical formula of 6-Bromo-7-methoxyfuro[3,2-c]pyridine has been definitively established as C₈H₆BrNO₂ through comprehensive analytical characterization methods. This molecular composition reflects the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight has been accurately determined to be 228.04 grams per mole using standard analytical techniques.
The compound is assigned the Chemical Abstracts Service registry number 1261366-01-1, which serves as its unique identifier in chemical databases and literature. The molecular descriptor number MFCD18374152 provides additional cataloging information for commercial and research applications. These standardized identifiers ensure precise communication about this specific chemical entity across different research platforms and commercial suppliers.
Commercial preparations of this compound typically achieve high purity levels, with specifications commonly requiring a minimum purity of 98 percent as determined by high-performance liquid chromatography analysis. Quality control standards also specify maximum moisture content of 0.5 percent to maintain chemical stability and analytical accuracy. The compound is typically supplied as a solid material at room temperature, facilitating handling and storage under appropriate laboratory conditions.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-7-methoxyfuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHINRGEKOOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280411 | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261366-01-1 | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-bromo-7-methoxyfuro[3,2-c]pyridine typically involves:
- Introduction of bromine at the 6-position of the pyridine ring.
- Construction or functionalization of the fused furan ring at the 7-position.
- Installation of the methoxy group at the 7-position on the furo-pyridine core.
While direct literature specifically detailing the preparation of this compound is limited, general methods for related 6-bromo-fused pyridine derivatives and methoxylation of heterocycles provide a foundation for its synthesis.
Stepwise Preparation Method
Step 1: Bromination of Pyridine Derivative
- Starting from a substituted pyridine such as 2-bromo-5-methylpyridine, selective bromination or halogenation at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions.
- For example, oxidation of 2-bromo-5-methylpyridine to the corresponding pyridine N-oxide followed by nitration and further functional group transformations can yield intermediates amenable to ring closure and bromination at the desired position.
Step 2: Formation of the Furo[3,2-c]pyridine Core
- The furan ring is typically constructed via intramolecular cyclization reactions involving oxygen nucleophiles and activated positions on the pyridine ring.
- Methods include using appropriate hydroxyl or alkoxy substituents that cyclize under acidic or basic conditions to form the fused furo-pyridine system.
- Literature on related fused heterocycles suggests that oxidation and cyclization steps are key to forming the furo[3,2-c]pyridine scaffold.
Step 3: Methoxylation at the 7-Position
- Introduction of the methoxy group at the 7-position can be achieved via methylation of a hydroxy precursor using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions.
- Alternatively, direct methoxylation can be performed by nucleophilic substitution if a suitable leaving group is present at the 7-position.
- The methoxy group stabilizes the heterocyclic system and can influence the compound’s biological activity.
Representative Synthetic Procedure (Inferred from Related Compounds)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid | Oxidation to 2-bromo-5-methylpyridine N-oxide | High conversion |
| 2 | Fuming nitric acid/sulfuric acid | Nitration to 2-bromo-5-methyl-4-nitropyridine N-oxide | Controlled nitration |
| 3 | N,N-Dimethylformamide dimethyl acetal in DMF | Formation of vinyl intermediate | Key intermediate for cyclization |
| 4 | Iron powder, acetic acid, heat | Reduction and cyclization to form 6-bromo-fused pyridine core | Purified by chromatography |
| 5 | Methylating agent (e.g., methyl iodide), base | Methoxylation at 7-position | Final product |
Note: This sequence is adapted from synthetic routes of related 6-bromo-fused pyridine systems, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.
Analytical and Purification Techniques
- Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and the final product.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy confirm compound identity and purity.
- Yield: Typical yields for brominated fused pyridine intermediates range from moderate to high (30-90%) depending on the step and conditions.
Data Summary Table for Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Analytical Method | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine N-oxide | m-Chloroperbenzoic acid | Room temp, stirring | NMR, HRMS | >85 |
| 2 | 2-Bromo-5-methyl-4-nitropyridine N-oxide | Fuming HNO3/H2SO4 | Controlled temp | NMR, IR | ~70 |
| 3 | Vinyl intermediate | N,N-Dimethylformamide dimethyl acetal | Reflux in DMF | NMR | 60-80 |
| 4 | 6-Bromo-fused pyridine core | Fe powder, AcOH, heat | 100 °C, 5 h | NMR, chromatography | 50-75 |
| 5 | This compound | Methyl iodide/base | RT to reflux | NMR, HRMS | 60-85 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-7-methoxyfuro[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyfuro[3,2-c]pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary, but typically include interactions with key proteins and signaling molecules within the cell .
Comparison with Similar Compounds
Key Insights :
- Substituent Effects : Bromine and methoxy groups in 6-Bromo-7-methoxyfuro[3,2-c]pyridine enhance steric bulk and electronic modulation compared to smaller groups (e.g., Cl, CN). This influences reactivity in cross-coupling reactions and metal-binding affinity .
- Synthetic Flexibility: Unlike 4-chloro or 4-cyano derivatives synthesized via Reissert-Henze reactions, the 6-bromo-7-methoxy variant is optimized for Suzuki couplings, enabling aryl/heteroaryl functionalization . Chromene-fused analogs require distinct cyclization strategies, limiting their utility in metal coordination .
Coordination Chemistry Comparisons
- Metal Complexation: this compound’s bromine atom may reduce N-donor availability for metal binding compared to 2-methyl derivatives, which form stable Cu(II) complexes with distorted square-bipyramidal geometries . For example, Cu–N bond lengths in 2-methyl complexes (2.031–2.046 Å) are shorter than those in bromo/methoxy analogs, suggesting stronger coordination .
Biological Activity
6-Bromo-7-methoxyfuro[3,2-c]pyridine is a compound belonging to the furo-pyridine class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include bromination and methoxylation processes. The compound can be synthesized using palladium-catalyzed reactions, which are essential for introducing the bromine and methoxy groups at specific positions on the furo-pyridine framework.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as a therapeutic agent. Key areas of focus include:
- Antitumor Activity : Preliminary evaluations suggest that this compound exhibits moderate to excellent antitumor properties against various cancer cell lines.
- Inhibition of Enzymes : The compound has been tested for its ability to inhibit monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE), which are crucial targets in neurodegenerative diseases.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 4.80 - 6.82 | |
| MAO A Inhibition | MAO A | ~1.0 | |
| MAO B Inhibition | MAO B | 0.51 | |
| Cholinesterase Inhibition | AChE/BChE | 7 - 8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the furo-pyridine ring significantly affects biological activity. For instance:
- Bromine at Position 6 : Enhances antitumor activity.
- Methoxy at Position 7 : Contributes to enzyme inhibition potency.
These modifications are crucial for optimizing the compound's efficacy against targeted enzymes and cancer cell lines.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antitumor Evaluation : In vitro studies demonstrated that compounds similar to this compound showed significant growth inhibition in MCF-7 breast cancer cells, with IC50 values indicating potent activity against this cell line.
- Neuroprotective Studies : The compound's ability to inhibit MAO A and B suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease where these enzymes play a critical role.
Q & A
Q. Table 1. Comparison of Halogenated Furo[3,2-c]pyridine Derivatives
| Compound | Substituents | Key Reactivity/Bioactivity | Reference |
|---|---|---|---|
| 6-Bromo-7-methoxy | Br (C6), OMe (C7) | PAR-2 inhibition, OLED applications | |
| 6-Chloro-2-iodo | Cl (C6), I (C2) | FGFR kinase inhibition | |
| 4-Phenyl | Ph (C4) | Antimicrobial activity (low yield) |
Q. Table 2. Optimization of Suzuki Coupling Conditions
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | +15% |
| Solvent | Dichloromethane | Toluene | +10% |
| Temperature | 80°C (6 h) | Microwave (120°C, 30 min) | +20% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
